N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
Description
Properties
CAS No. |
62347-75-5 |
|---|---|
Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
N-butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-4-9-18(14-16-10(2)17-20-14)13(19)11-5-7-12(15)8-6-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
PMENWTMUCIQRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated oxadiazole derivative with butylamine under appropriate conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Key Observations :
- The target compound’s 3-methyl-1,2,4-oxadiazole group is shared with Compound 45 (), which is reported for therapeutic applications.
- Unlike Compound 51 (), which contains a sulfamoyl-triazine group for enzyme inhibition, the target compound lacks sulfonamide functionality, suggesting divergent biological targets .
- The N-butyl chain in the target compound may increase lipophilicity compared to the polar N-(2-hydroxy-1,1-dimethylethyl) group in ’s analog, affecting membrane permeability .
Physicochemical Properties
Melting points (mp) and spectral data for selected analogs:
Analysis :
- The target compound’s precursor, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde , has a low mp (66–68°C), suggesting that the addition of the butyl and chloro groups increases molecular weight and crystallinity .
- High mp values in sulfamoyl-triazine analogs (e.g., 266–268°C for Compound 51) indicate strong intermolecular interactions (e.g., hydrogen bonding), which the target compound may lack due to its non-polar butyl chain .
Biological Activity
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 293.749 g/mol
- CAS Number : 62347-75-5
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound have been studied in various contexts.
Anticancer Activity
A significant focus has been on the anticancer properties of oxadiazole derivatives. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance:
- Cytotoxicity : Compounds similar to this compound demonstrated IC values in the micromolar range against various cancer cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
The mechanism through which these compounds exert their effects often involves the modulation of apoptotic pathways. For example:
- Apoptosis Induction : Flow cytometry assays revealed that these compounds can effectively induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G0-G1 phase, suggesting a potential mechanism for their anticancer activity .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative similar to this compound was shown to have a significant effect on MCF-7 cells with an IC value of 0.65 µM. This study indicated that the compound could promote apoptosis through p53-mediated pathways .
- Inhibition of Carbonic Anhydrases : Another study explored the inhibition of carbonic anhydrases (CAs), which are important in cancer metabolism. The compound exhibited selective inhibition against certain CA isoforms at nanomolar concentrations .
Q & A
Q. Key factors :
- Solvent polarity affects oxadiazole ring stability; polar aprotic solvents (DMF, DMSO) improve yields .
- Temperature control (60–80°C) minimizes side reactions during cyclization .
How can researchers address conflicting crystallographic data when refining the compound’s structure?
Advanced
Discrepancies in crystallographic refinement (e.g., bond lengths or angles) may arise from:
- Software limitations : SHELXL (widely used for small molecules) may require manual adjustment of thermal parameters compared to automated tools like OLEX2 .
- Data resolution : High-resolution (>1.0 Å) datasets reduce ambiguity. Use Rfree cross-validation to assess model accuracy .
- Twinned crystals : Employ twin refinement protocols in SHELXL or PLATON to correct for pseudo-symmetry .
What biological assays are recommended for evaluating enzyme inhibitory activity?
Q. Basic
- Urease inhibition : Spectrophotometric measurement of ammonia release from urea hydrolysis at 630 nm .
- Cholinesterase activity : Ellman’s assay using acetylthiocholine iodide and DTNB (λ = 412 nm) for Alzheimer’s-related targets .
- Antimicrobial screening : Broth microdilution (MIC determination) per CLSI guidelines .
What strategies optimize synthesis yield in multi-step protocols?
Q. Advanced
- Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts early .
- Catalyst screening : Transition metals (e.g., CuI) accelerate cyclization steps .
- Scale-up adjustments : Reduce solvent volume by 30–50% in reflux conditions to improve kinetics .
How does the 3-methyl-1,2,4-oxadiazole moiety impact physicochemical properties?
Q. Basic
- Solubility : Moderate solubility in DMSO and DMF due to the oxadiazole’s polarity, but limited in aqueous buffers (logP ~2.5) .
- Metabolic stability : The oxadiazole ring resists enzymatic degradation, enhancing half-life in vitro .
- Electronic effects : Electron-withdrawing nature of the oxadiazole influences benzamide’s reactivity in nucleophilic substitutions .
What in silico methodologies predict binding affinity to biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis (PDB: 4EY7 for urease) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Use MOE or ChemAxon to correlate substituent effects (e.g., Cl, methyl groups) with activity .
How to resolve contradictory bioactivity data across similar compounds?
Q. Advanced
- SAR analysis : Compare substituent effects (e.g., 4-Cl vs. 4-NO2 on benzamide) using dose-response curves (IC50 values) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify polypharmacology .
- Crystallographic validation : Co-crystallize with target proteins (e.g., acetylcholinesterase) to confirm binding poses .
What analytical techniques confirm structural purity and identity?
Q. Basic
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to verify benzamide protons (δ 7.5–8.2 ppm) and oxadiazole methyl (δ 2.4 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/H2O gradient) with ESI+ detection for molecular ion ([M+H]<sup>+</sup> ~363.8) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
How to mitigate toxicity concerns in preclinical studies?
Q. Advanced
- Cytotoxicity screening : MTT assay on HEK293 or HepG2 cells (IC50 >50 µM desired) .
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 µM) .
- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., glutathione adducts) .
What structural analogs show promise for comparative studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
